2-Chloro-1,5,6-trimethylimidazo [4,5-b] Pyridine 2-Chloro-1,5,6-trimethylimidazo [4,5-b] Pyridine
Brand Name: Vulcanchem
CAS No.: 887354-13-4
VCID: VC20746358
InChI: InChI=1S/C9H10ClN3/c1-5-4-7-8(11-6(5)2)12-9(10)13(7)3/h4H,1-3H3
SMILES: CC1=CC2=C(N=C1C)N=C(N2C)Cl
Molecular Formula: C9H10ClN3
Molecular Weight: 195.65 g/mol

2-Chloro-1,5,6-trimethylimidazo [4,5-b] Pyridine

CAS No.: 887354-13-4

Cat. No.: VC20746358

Molecular Formula: C9H10ClN3

Molecular Weight: 195.65 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-1,5,6-trimethylimidazo [4,5-b] Pyridine - 887354-13-4

CAS No. 887354-13-4
Molecular Formula C9H10ClN3
Molecular Weight 195.65 g/mol
IUPAC Name 2-chloro-1,5,6-trimethylimidazo[4,5-b]pyridine
Standard InChI InChI=1S/C9H10ClN3/c1-5-4-7-8(11-6(5)2)12-9(10)13(7)3/h4H,1-3H3
Standard InChI Key IRAHVDKVSPHQQD-UHFFFAOYSA-N
SMILES CC1=CC2=C(N=C1C)N=C(N2C)Cl
Canonical SMILES CC1=CC2=C(N=C1C)N=C(N2C)Cl

2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine is a heterocyclic aromatic amine with the molecular formula C₉H₁₀ClN₃ and a molecular weight of 195.65 g/mol . It features a chloro substituent at position 2 and methyl groups at positions 1, 5, and 6 of the imidazo[4,5-b]pyridine scaffold . This compound is primarily utilized in research to study mutagenic and carcinogenic mechanisms associated with heterocyclic aromatic amines (HAAs).

Mutagenicity and Carcinogenicity

2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine is classified as a potential mutagen and carcinogen due to its structural similarity to other HAAs. Key mechanisms include:

  • Metabolic Activation: Cytochrome P450-mediated N-hydroxylation generates reactive intermediates capable of forming DNA adducts .

  • DNA Adduct Formation: Covalent binding of electrophilic metabolites to guanine residues, leading to mutations .

Table 1: Key Metabolic Pathways

PathwayEnzymes InvolvedOutcome
N-HydroxylationCYP1A2, CYP1A1Reactive N-hydroxylamine
DNA Adduct FormationSulfotransferasesGuanine-C8 adducts
DetoxificationGlutathione S-transferasesConjugation and excretion

Antimicrobial Properties

Preliminary studies suggest weak antimicrobial activity against Gram-positive bacteria, though further validation is required.

Research Applications

  • Cancer Research: Used to investigate HAA-induced DNA damage and tumorigenesis in rodent models .

  • Biomarker Studies: Metabolites in urine serve as exposure markers for occupational or dietary HAA intake .

  • Toxicology: Evaluated in vitro (e.g., Ames test) for mutagenic potential.

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